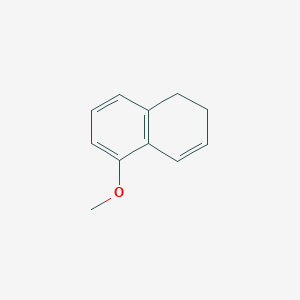![molecular formula C16H20O4 B14618177 Diethyl [(2-ethenylphenyl)methyl]propanedioate CAS No. 59991-10-5](/img/structure/B14618177.png)
Diethyl [(2-ethenylphenyl)methyl]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [(2-ethenylphenyl)methyl]propanedioate, also known as diethyl malonate, is an organic compound with the molecular formula C14H18O4. It is a diester of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. The compound is characterized by its two ester groups flanking a central carbon, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl [(2-ethenylphenyl)methyl]propanedioate can be synthesized through the alkylation of diethyl malonate with an appropriate alkyl halide. The process involves the formation of an enolate ion from diethyl malonate by reaction with a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Diethyl [(2-ethenylphenyl)methyl]propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides in the presence of a base.
Hydrolysis: The ester groups can be hydrolyzed to form malonic acid derivatives.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: Methyl iodide, ethyl bromide.
Acids: Hydrochloric acid for hydrolysis and decarboxylation reactions.
Major Products
Alkylated Malonates: Formed through alkylation reactions.
Malonic Acid Derivatives: Produced via hydrolysis.
Substituted Monocarboxylic Acids: Resulting from decarboxylation.
科学研究应用
Diethyl [(2-ethenylphenyl)methyl]propanedioate is widely used in scientific research due to its versatility:
Biology: Used in the synthesis of biologically active molecules and as a precursor in the study of metabolic pathways.
Medicine: Employed in the development of drugs and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of diethyl [(2-ethenylphenyl)methyl]propanedioate involves its conversion to an enolate ion, which then participates in nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds . This reactivity is primarily due to the presence of the two ester groups, which stabilize the enolate ion through resonance.
相似化合物的比较
Diethyl [(2-ethenylphenyl)methyl]propanedioate is similar to other malonic esters, such as:
Diethyl malonate: The parent compound, used in similar synthetic applications.
Dimethyl malonate: A methyl ester variant with slightly different reactivity.
Diethyl acetamidomalonate: An acetylated derivative used in amino acid synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
属性
CAS 编号 |
59991-10-5 |
|---|---|
分子式 |
C16H20O4 |
分子量 |
276.33 g/mol |
IUPAC 名称 |
diethyl 2-[(2-ethenylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H20O4/c1-4-12-9-7-8-10-13(12)11-14(15(17)19-5-2)16(18)20-6-3/h4,7-10,14H,1,5-6,11H2,2-3H3 |
InChI 键 |
FVPOKTGIOYFSIV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1=CC=CC=C1C=C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



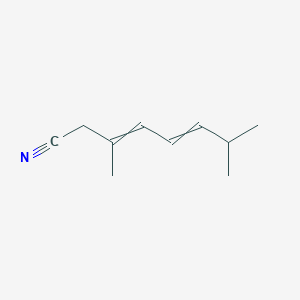
![9-(2H-Tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14618112.png)
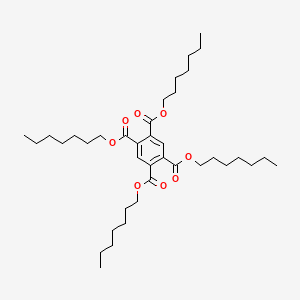

![2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14618140.png)
![4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14618141.png)
![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)
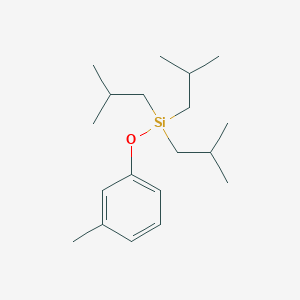
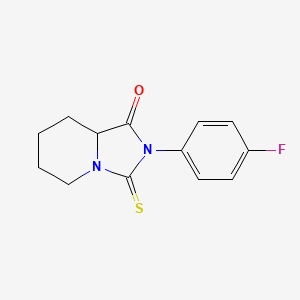
![5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14618158.png)
![S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate](/img/structure/B14618160.png)

